molecular formula C7H7NO2 B112165 3-Methoxyisonicotinaldehyde CAS No. 1849-52-1

3-Methoxyisonicotinaldehyde

Cat. No.: B112165
CAS No.: 1849-52-1
M. Wt: 137.14 g/mol
InChI Key: FZWFPBUTNZWBEM-UHFFFAOYSA-N
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Description

3-Methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, where a methoxy group is attached to the third position of the pyridine ring

Scientific Research Applications

3-Methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Safety and Hazards

The safety information for 3-Methoxyisonicotinaldehyde includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methoxypyridin-4-ylmethanol using manganese dioxide in ethyl acetate. The reaction is typically carried out under reflux conditions for a few hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Methoxyisonicotinic acid.

    Reduction: 3-Methoxypyridin-4-ylmethanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Comparison with Similar Compounds

Comparison: 3-Methoxyisonicotinaldehyde is unique due to the presence of the methoxy group at the third position of the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFPBUTNZWBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509888
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-52-1
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an cooled solution (−78° C. internal temp) of 0.192 g of methyl 3-methoxyisonicotinate in 10 mL of toluene was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of methanol and concentrated under reduced pressure. To a stirred solution of the residue (0.15 g) in 50 mL of dichloromethane was added 1 mL of water, then 1 g of MgSO4. The mixture was filtered and 0.75 g of activated MnO2 was added. The mixture was heated to reflux under nitrogen for 5 h, then cooled and filtered. Concentration under reduced pressure gave a resin: MS (m+1)=138.1.
Quantity
0.192 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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